

In-Depth Technical Guide to 6-Amino-2-fluoronicotinamide

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Compound of Interest

Compound Name: 6-Amino-2-fluoronicotinamide

Cat. No.: B067031

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IUPAC Name: 6-Amino-2-fluoropyridine-3-carboxamide

This technical guide provides a comprehensive overview of **6-Amino-2-fluoronicotinamide**, a fluorinated nicotinamide derivative of significant interest to researchers and drug development professionals. This document details its chemical properties, potential therapeutic applications, synthesis, and biological activity, with a focus on its role as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor.

Chemical and Physical Properties

Property	Value
IUPAC Name	6-Amino-2-fluoropyridine-3-carboxamide
Molecular Formula	C ₆ H ₆ FN ₃ O
Molecular Weight	155.13 g/mol
CAS Number	175357-99-0

Overview of Research Significance and Potential Applications

6-Amino-2-fluoronicotinamide belongs to the pyridine family and is a derivative of nicotinamide (a form of vitamin B3). The strategic placement of an amino group at the 6th

position and a fluorine atom at the 2nd position of the pyridine ring, along with a carboxamide group at the 3rd position, confers unique chemical and biological properties. The highly electronegative fluorine atom significantly influences the electron distribution within the pyridine ring, potentially enhancing its interaction with biological targets.

A primary area of research for nicotinamide analogues is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for cellular processes, including DNA repair. In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (like those with BRCA1/2 mutations), inhibiting PARP can lead to synthetic lethality, selectively killing cancer cells.

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of **6-Amino-2-fluoronicotinamide** are not widely published in peer-reviewed journals, a general approach can be derived from the synthesis of similar fluorinated pyridine and aminopyridine carboxamide derivatives.

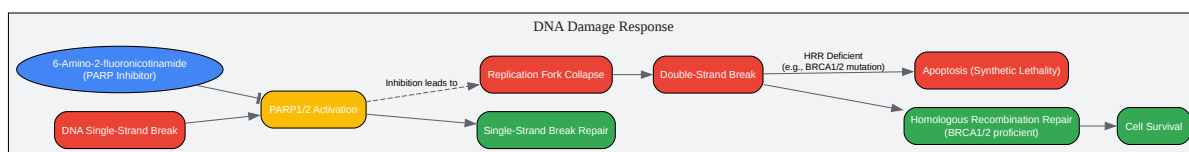
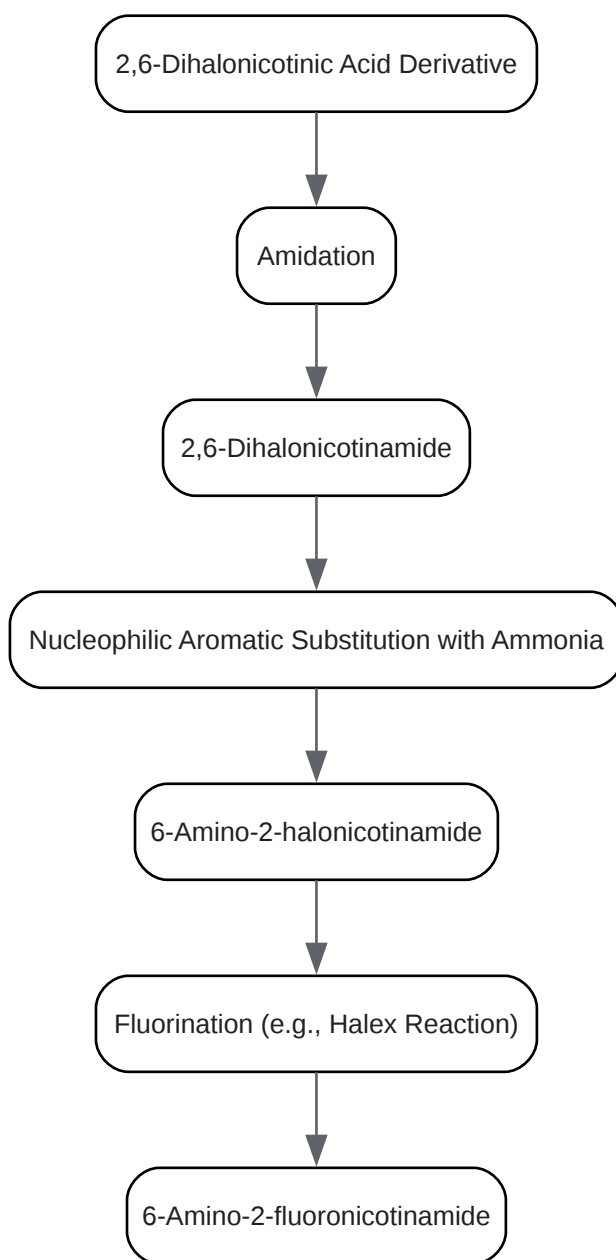
General Synthesis of Fluorinated Pyridine Carboxamides

The synthesis of fluorinated nicotinamides often involves a multi-step process. A representative, though not specific, synthetic pathway could involve the following key transformations:

- **Fluorination of a Pyridine Ring:** Introduction of a fluorine atom onto the pyridine ring can be achieved through various methods, such as the Balz-Schiemann reaction on an aminopyridine precursor or by using a fluorinating agent on a suitably activated pyridine derivative.
- **Introduction of the Carboxamide Group:** This can be accomplished by amidation of a corresponding carboxylic acid or ester. For instance, a fluorinated nicotinic acid can be activated (e.g., with thionyl chloride or a coupling agent like HATU) and then reacted with ammonia or an ammonia equivalent.

- Introduction of the Amino Group: The amino group can be introduced via nucleophilic aromatic substitution on a di-halogenated pyridine precursor or through a reduction of a corresponding nitro-pyridine derivative.

A plausible, though unconfirmed, synthetic workflow is outlined below:



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